
2-Fluoro-4-methylbenzonitrile
Overview
Description
2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3) is a fluorinated aromatic nitrile with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol . It features a benzonitrile backbone substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. Key physical properties include:
- Melting point: 52–53°C
- Boiling point: 219.6°C at 760 mmHg
- Density: 1.11 g/cm³
- Purity: ≥98.0% (GC) when supplied by commercial vendors like TCI America™ .
The compound is a white to pale yellow crystalline powder and is primarily used in pharmaceutical and agrochemical research. For example, it serves as a precursor in synthesizing anti-inflammatory chalcones and dihydropyrazole derivatives . Its SMILES notation is CC1=CC=C(C#N)C(F)=C1, reflecting the spatial arrangement of substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methylbenzonitrile typically involves the reaction of 4-fluoro-2-methylbenzyl alcohol with cuprous iodide in the presence of a suitable solvent . Another method involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide . These methods are efficient and avoid the use of toxic and hazardous reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized to ensure high yield and purity while minimizing the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and other aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
2-Fluoro-4-methylbenzonitrile is characterized by its chemical formula . It features a fluorine atom and a methyl group attached to a benzonitrile structure, which contributes to its unique reactivity and stability. The compound's properties make it a valuable building block in synthetic chemistry.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the bioactivity and stability of drug candidates. Notably, it is involved in the synthesis of drugs targeting conditions such as type II diabetes, exemplified by its role in producing trelagliptin succinate .
Case Study: Synthesis of Trelagliptin Succinate
- Objective: To develop a more effective treatment for type II diabetes.
- Methodology: this compound is utilized as an intermediate in multi-step synthesis.
- Outcome: Improved metabolic stability and potency of the final drug product.
Material Science
The compound is also significant in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique properties facilitate the synthesis of thermally activated delayed fluorescence (TADF) emitters, which are essential for high-efficiency OLED devices.
Data Table: Performance Metrics of TADF Emitters
Property | Value |
---|---|
Current Efficiency | 34.5 cd/A |
Power Efficiency | 29.9 lm/W |
External Quantum Efficiency | 10.8% |
Initial Decomposition Temperature | 447 °C |
Chemical Research
In chemical research, this compound acts as a versatile building block for synthesizing more complex organic molecules. It undergoes various reactions, including nucleophilic substitution, oxidation, and coupling reactions.
Table: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Sodium methoxide, potassium tert-butoxide |
Oxidation | Conversion to different derivatives | Potassium permanganate, chromium trioxide |
Reduction | Formation of reduced products | Hydrogen gas with palladium catalyst |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylbenzonitrile depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the overall activity of the final drug product. The molecular targets and pathways involved vary depending on the specific drug being synthesized .
Comparison with Similar Compounds
To contextualize its properties and applications, 2-fluoro-4-methylbenzonitrile is compared to structurally related fluorinated benzonitriles (Table 1).
Table 1: Structural and Physical Comparison of Fluorinated Benzonitriles
Key Observations :
Structural Isomerism: All mono-fluoro-methylbenzonitriles share the same molecular formula (C₈H₆FN) but differ in substituent positions. Electron-Withdrawing Effects: The fluorine atom at the 2-position in this compound enhances the electrophilicity of the nitrile group compared to non-fluorinated analogs, favoring nucleophilic substitutions .
Physicochemical Properties :
- The trifluoromethyl analog (2-fluoro-4-(trifluoromethyl)benzonitrile) has a higher molecular weight (201.12 g/mol ) and lipophilicity, making it more suitable for lipid membrane penetration in agrochemicals .
- Melting points for most isomers are unreported, but this compound’s relatively low melting point (~53°C) suggests moderate crystalline stability .
Synthetic Utility :
- This compound is synthesized via aldol condensation and cyclization, as demonstrated in anti-inflammatory drug research . In contrast, trifluoromethyl derivatives often require specialized fluorination techniques, such as halogen exchange (Halex) reactions .
Biological Activity :
- While this compound is implicated in anti-inflammatory agents, isomers like 2-fluoro-5-methylbenzonitrile lack documented bioactivity, highlighting the importance of substituent positioning .
Biological Activity
2-Fluoro-4-methylbenzonitrile, also known as 4-fluoro-2-methylbenzonitrile (CAS number 147754-12-9), is a fluorinated benzonitrile derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound serves as an important building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of drugs for metabolic disorders such as type II diabetes.
- Chemical Formula : CHFN
- Molecular Weight : 135.14 g/mol
- Synonyms : 2-Cyano-5-fluorotoluene, 4-Fluoro-o-tolunitrile
Biological Activity Overview
The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of trelagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are critical in managing blood sugar levels in patients with type II diabetes by enhancing the incretin hormone levels, which leads to increased insulin secretion and decreased glucagon levels.
DPP-IV inhibitors function by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. This inhibition results in prolonged activity of these hormones, leading to improved glycemic control. Trelagliptin, derived from this compound, has shown efficacy in clinical settings for managing diabetes.
Case Studies and Clinical Trials
- Trelagliptin Efficacy : Clinical studies have demonstrated that trelagliptin significantly reduces HbA1c levels when administered to diabetic patients. A study published in Diabetes Care showed that patients receiving trelagliptin had better glycemic control compared to those on placebo .
- Safety Profile : The safety profile of trelagliptin has been evaluated in multiple trials, indicating a low incidence of adverse effects. Common side effects include gastrointestinal disturbances, but these are generally mild and transient .
- Comparative Studies : In a comparative study with other DPP-IV inhibitors, trelagliptin was found to be equally effective while offering a more convenient dosing schedule due to its long half-life .
Insecticidal Activity
In addition to its pharmaceutical applications, derivatives of this compound have been explored for their insecticidal properties. Research indicates that certain compounds related to this structure exhibit significant insecticidal activity against pests such as Mythimna separate. The structure-activity relationship (SAR) analysis highlights that modifications to the fluorine and methyl groups can enhance biological efficacy .
Data Table: Biological Activities and Applications
Properties
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-67-3 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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